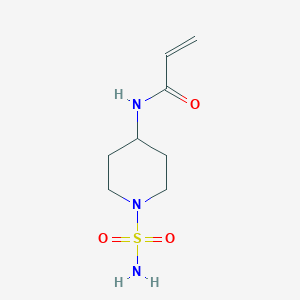
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide, also known as SP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. SP-1 is a small molecule inhibitor that has been shown to have potent anti-cancer properties.
作用機序
The mechanism of action of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. By inhibiting CAIX, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for the research of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide. One potential application is in the treatment of hypoxic tumors. Hypoxic tumors are tumors that have low oxygen levels, making them difficult to treat with traditional therapies. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to be effective in hypoxic conditions, making it a potential candidate for the treatment of hypoxic tumors.
Another potential application is in the treatment of inflammatory diseases. N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-cancer properties, along with its anti-bacterial, anti-fungal, and anti-inflammatory properties, make it a promising candidate for future research. With further study, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide could potentially be used to treat a wide range of diseases and conditions.
合成法
The synthesis of N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide involves the reaction of piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sulfamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with propargylamine to form N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide.
科学的研究の応用
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(1-sulfamoylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-2-8(12)10-7-3-5-11(6-4-7)15(9,13)14/h2,7H,1,3-6H2,(H,10,12)(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSOGXWHWMEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Sulfamoylpiperidin-4-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)
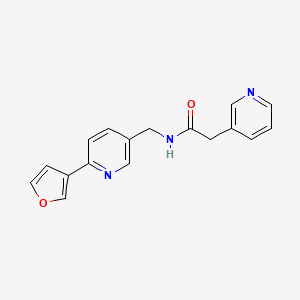
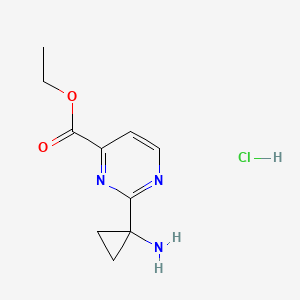
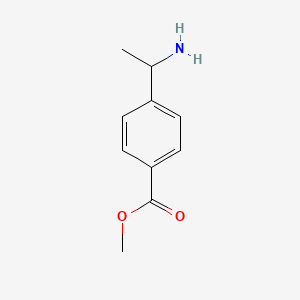

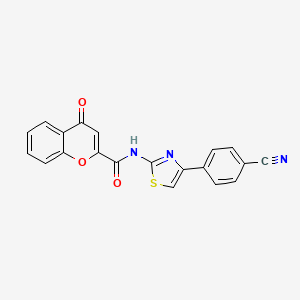
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)
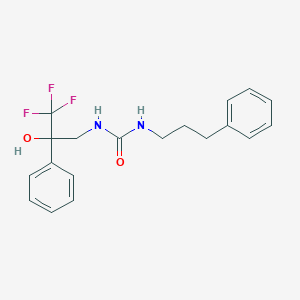
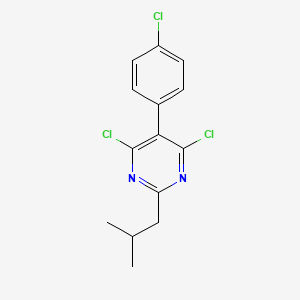
![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)

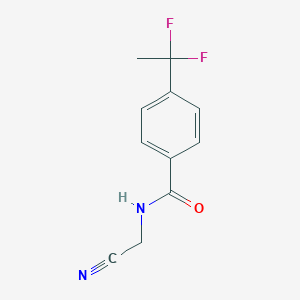
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)